molecular formula C13H15NO3 B3055703 3-(4-morpholin-4-ylphenyl)prop-2-enoic Acid CAS No. 66377-37-5

3-(4-morpholin-4-ylphenyl)prop-2-enoic Acid

Cat. No.: B3055703
CAS No.: 66377-37-5
M. Wt: 233.26 g/mol
InChI Key: PTIOADUSEPAKPX-UHFFFAOYSA-N
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Description

3-(4-morpholin-4-ylphenyl)prop-2-enoic Acid, also known as MPPA, is a compound with significant interest from the scientific community due to its potential applications in various fields of research and industry. It has a molecular weight of 233.27 .


Molecular Structure Analysis

The IUPAC name for this compound is (2E)-3- [4- (4-morpholinyl)phenyl]-2-propenoic acid . The InChI code is 1S/C13H15NO3/c15-13(16)6-3-11-1-4-12(5-2-11)14-7-9-17-10-8-14/h1-6H,7-10H2, (H,15,16)/b6-3+ .

Scientific Research Applications

Synthesis and Biological Activities

3-(4-morpholin-4-ylphenyl)prop-2-enoic Acid and its derivatives are significant in the synthesis of biologically active heterocyclic compounds. They have been used in the creation of novel compounds with potential biological activities. For instance, compounds synthesized from 3-(morpholin-4-yl)propionic acid have shown promise in various biological applications, including antimicrobial, anti-inflammatory, and central nervous system activities (L. Mazur, M. Pitucha, Z. Rzączyńska, 2007).

Chemical Properties and Reactions

The chemical properties of these compounds facilitate their use in diverse chemical reactions. For example, their role in the synthesis of pyrimidin-2-amines from prop-2-en-1-ones highlights their versatility in organic synthesis (J. Thanusu, Kanagarajan, M. Gopalakrishnan, 2010). Additionally, their use in the Petasis reaction demonstrates their utility in enantioselective synthesis, contributing to the field of chiral chemistry (T. Koolmeister, M. Södergren, M. Scobie, 2002).

Crystallography and Molecular Docking

Studies in crystallography have used these compounds to understand molecular structures and interactions, such as in the analysis of dimethomorph and its crystal structure (Gihaeng Kang, Jineun Kim, Eunjin Kwon, Tae Ho Kim, 2015). Molecular docking studies also utilize these compounds for in silico screening of bioactive compounds, contributing to the development of new pharmaceuticals (A. B. S. Khumar, M. R. Ezhilarasi, B. Prabha, 2018).

Applications in Material Science

These compounds find applications in material science, such as in the synthesis and characterization of novel liquid crystal aligning agents. They demonstrate potential in improving the performance of liquid crystal displays (G. Hegde, Rasha Ata Alla, A. Matharu, L. Komitov, 2013).

Properties

IUPAC Name

3-(4-morpholin-4-ylphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-13(16)6-3-11-1-4-12(5-2-11)14-7-9-17-10-8-14/h1-6H,7-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIOADUSEPAKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358345
Record name (2E)-3-(4-MORPHOLIN-4-YLPHENYL)ACRYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66377-37-5
Record name (2E)-3-(4-MORPHOLIN-4-YLPHENYL)ACRYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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